molecular formula C9H10N2O B13756376 1-(1H-Benzo[d]imidazol-1-yl)ethanol

1-(1H-Benzo[d]imidazol-1-yl)ethanol

Cat. No.: B13756376
M. Wt: 162.19 g/mol
InChI Key: IDBKSROOXUIRLH-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Modern Chemical and Biological Research

The benzimidazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds. nih.govnih.govisca.me Its significance stems from its structural resemblance to naturally occurring purines, which allows benzimidazole derivatives to interact with various biological targets. nih.gov This interaction is facilitated by its physicochemical properties, including the capacity for hydrogen bonding, π-π stacking interactions, and coordination with metal ions. nih.govnih.gov

The versatility of the benzimidazole core allows for substitutions at various positions, primarily at the N-1, C-2, and C-5(6) positions, which significantly influences the biological activity of the resulting derivatives. nih.gov This structural adaptability has enabled the development of a vast library of benzimidazole-containing compounds with a broad spectrum of pharmacological activities. These activities include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and antihypertensive properties. nih.govimpactfactor.orgnih.gov The ability to fine-tune the biological effects by modifying the substituents makes the benzimidazole scaffold a highly attractive framework for rational drug design and the discovery of novel therapeutic agents. nih.govresearchgate.net

Historical Perspectives on the Synthesis and Exploration of (1H-Benzo[d]imidazol-1-yl)ethanol Derivatives

The exploration of benzimidazole derivatives dates back to the mid-20th century, with initial investigations into their biological potential spurred by their structural similarity to purines. nih.gov The synthesis of the core benzimidazole structure is often achieved through the condensation reaction of o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a method that has been refined over the years to improve yields and accommodate a variety of substituents. nih.gov

The synthesis of N-substituted benzimidazoles, such as those containing an ethanol (B145695) group at the N-1 position, represents a key area of historical and ongoing research. Early synthetic strategies often involved the N-alkylation of a pre-formed benzimidazole ring. For instance, the reaction of imidazole (B134444) with compounds like tert-butyl chloroacetate (B1199739) has been a common method for introducing an acetic acid ester group, which can then be further modified. beilstein-journals.org

More specifically, the synthesis of 1H-benzo[d]imidazole derivatives has been a subject of continuous development. Traditional methods often required harsh reaction conditions. nih.gov However, recent advancements have focused on more eco-friendly and efficient approaches. For example, the use of catalysts like zinc oxide nanoparticles (ZnO-NPs) has been shown to facilitate the cyclocondensation of o-phenylenediamine with aromatic aldehydes in higher yields and shorter reaction times. mdpi.com The exploration of different synthetic routes, including microwave-assisted synthesis, has further expanded the accessibility and diversity of (1H-Benzo[d]imidazol-1-yl)ethanol derivatives and related compounds. acs.org

Current Research Trajectories and Academic Importance of 1-(1H-Benzo[d]imidazol-1-yl)ethanol and Related Compounds

Current research on this compound and its analogs is driven by the continued interest in the therapeutic potential of benzimidazole derivatives. The academic importance of these compounds lies in their utility as building blocks for more complex molecules and as probes for understanding biological processes.

A significant focus of contemporary research is the development of novel benzimidazole-based agents with enhanced efficacy and specificity for various biological targets. For example, recent studies have explored the synthesis of 1H-benzo[d]imidazole derivatives as potential anticancer agents that target human topoisomerase I. nih.govacs.org Researchers are actively investigating the impact of different substituents on the benzimidazole ring and on the ethanol side chain to optimize their biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-(benzimidazol-1-yl)ethanol

InChI

InChI=1S/C9H10N2O/c1-7(12)11-6-10-8-4-2-3-5-9(8)11/h2-7,12H,1H3

InChI Key

IDBKSROOXUIRLH-UHFFFAOYSA-N

Canonical SMILES

CC(N1C=NC2=CC=CC=C21)O

Origin of Product

United States

Synthetic Methodologies for 1 1h Benzo D Imidazol 1 Yl Ethanol and Its Derivatives

Traditional Synthetic Pathways for the Benzimidazole-Ethanol Core

Traditional methods for constructing the benzimidazole (B57391) core, a precursor to the title compound, have historically relied on the condensation of o-phenylenediamines with various reagents. One of the most common approaches involves the reaction of o-phenylenediamine (B120857) with carboxylic acids or their derivatives, such as aldehydes, esters, or nitriles. nih.govconnectjournals.comorganic-chemistry.org These reactions often necessitate harsh conditions, including the use of strong acids like hydrochloric acid, p-toluenesulfonic acid, or polyphosphoric acid, and high temperatures to facilitate dehydration and cyclization. nih.gov Another established method is the oxidative condensation of o-phenylenediamines with aldehydes in the presence of an oxidizing agent. nih.gov

A straightforward synthesis of a related compound, 1H-benzo[d]imidazol-1-ylmethanol, involves the direct reaction of 1H-benzo[d]imidazole with formaldehyde (B43269) in a solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds quickly, and the product can be obtained after solvent removal. To obtain the target ethanol (B145695) derivative, a similar nucleophilic addition of the benzimidazole nitrogen to acetaldehyde (B116499) or a related two-carbon electrophile would be a logical extension of this method.

Furthermore, the reaction of o-phenylenediamine with β-dicarbonyl compounds can lead to the formation of benzimidazole derivatives. For instance, the reaction with 2-benzoylcyclohexanone (B1331447) in the presence of a strong acid like sulfuric acid in ethanol has been shown to produce a 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one derivative, demonstrating the formation of a C-C bond and the benzimidazole ring in a single pot. mdpi.com While not directly yielding the ethanol moiety, this highlights the versatility of condensation reactions in building complex benzimidazole-containing structures.

A typical procedure for synthesizing 2-substituted benzimidazoles involves dissolving o-phenylenediamine and a suitable benzaldehyde (B42025) derivative in absolute ethanol. The reaction is often stirred at elevated temperatures, and upon completion, the product is purified by washing with an ethanol-water mixture and recrystallization. mdpi.com

ReagentsConditionsProductReference
o-phenylenediamine, Benzaldehyde derivativesAbsolute ethanol, 70°C, 15 min - 2 h2-Substituted 1H-benzimidazoles mdpi.com
1H-benzo[d]imidazole, FormaldehydeTHF, 10 minutes1H-benzo[d]imidazol-1-ylmethanol
o-phenylenediamine, 2-benzoylcyclohexanoneEthanol, H2SO4, reflux, 12 h6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one mdpi.com
o-phenylenediamine, Carboxylic acids/AldehydesStrong acid (e.g., HCl, PPA), high temperature2-Substituted benzimidazoles nih.gov

Novel and Green Chemistry Approaches in 1-(1H-Benzo[d]imidazol-1-yl)ethanol Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for synthesizing benzimidazole derivatives. These novel approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. arkat-usa.org This technique offers several advantages over conventional heating, including rapid and uniform heating, which often leads to shorter reaction times, higher yields, and cleaner reaction profiles. arkat-usa.orgnih.govnih.gov

The synthesis of benzimidazole derivatives has been significantly improved using microwave irradiation. For example, the condensation of o-phenylenediamines with aldehydes can be carried out efficiently under microwave conditions, sometimes even in the absence of a solvent. arkat-usa.org In one reported method, the reaction of imidazole (B134444) with phenyl glycidyl (B131873) ether was heated to 120°C for just one minute using a microwave, yielding the corresponding α-(phenoxymethyl)-1H-imidazole-1-ethanol derivative. nih.gov This rapid, solvent-free approach highlights the potential of microwave-assisted synthesis for preparing related benzimidazole-ethanol structures. nih.gov Another study demonstrated the synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles in a microwave oven at 280 W for 12 minutes, a significant improvement over the 24-48 hours required by conventional heating. arkat-usa.org

ReactantsConditionsProductReference
Imidazole, Phenyl glycidyl etherMicrowave, 120°C, 1 min, solvent-freeα-(Phenoxymethyl)-1H-imidazole-1-ethanol nih.gov
1,2-phenylenediamine, Aromatic aldehyde, 2-mercaptoacetic acidMicrowave, 280 W, 110°C, 12 min1H,3H-thiazolo-[3,4-a]benzimidazoles arkat-usa.org
Dimedone, Urea/Thiourea, Substituted aromatic aldehydesThiamine hydrochloride catalyst, Microwave, solvent-freeOctahydroquinazolinone derivatives

Catalytic Synthesis Innovations (e.g., Metal-Organic Frameworks, Nanoparticles)

The use of novel catalysts, such as metal-organic frameworks (MOFs) and nanoparticles, has revolutionized the synthesis of benzimidazoles. These catalysts offer high efficiency, selectivity, and reusability, aligning with the principles of green chemistry.

Zinc oxide nanoparticles (ZnO-NPs) have been successfully employed as a recyclable catalyst for the cyclocondensation of o-phenylenediamine with substituted aromatic aldehydes. mdpi.comnih.gov This method provides high yields in shorter reaction times compared to traditional approaches. nih.gov The proposed mechanism involves the activation of the aldehyde by the ZnO nanoparticle, followed by nucleophilic attack of the o-phenylenediamine, intramolecular cyclization, and finally deprotonation to yield the 2-substituted benzimidazole. mdpi.comnih.gov

Another innovative approach utilizes Fe3O4@Silicapropyl@Vanillin/Thiamin nanoparticles as a magnetically recoverable solid acid catalyst for the synthesis of azo-linked benzo[d]imidazoles and bis-benzo[d]imidazoles in water, a green solvent. figshare.com This catalyst can be easily separated using an external magnet and reused for multiple reaction cycles without a significant loss in efficiency. figshare.com

Metal-organic frameworks (MOFs) built from 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene linkers have also been synthesized, demonstrating the integration of the benzimidazole moiety into highly ordered, porous structures. While primarily studied for applications like gas adsorption, the catalytic potential of these materials is an active area of research. researchgate.net Furthermore, ionic liquids have been shown to catalyze the aerobic oxidative condensation of benzyl (B1604629) alcohols with o-phenylenediamines to produce 2-phenylbenzimidazoles. researchgate.net

CatalystReactantsSolventKey AdvantagesReference
ZnO Nanoparticleso-phenylenediamine, Substituted aromatic aldehydesEthanolHigh yield, short reaction time, recyclable catalyst mdpi.comnih.gov
Fe3O4@Silicapropyl@Vanillin/Thiamin NanoparticlesAldehydes, 1,2-diaminobenzeneWaterMagnetically recoverable, reusable, green solvent figshare.com
[MIMPs]Cl/NaNO2/TEMPO (Ionic Liquid system)Benzyl alcohols, o-phenylenediamines-Aerobic oxidation, one-pot synthesis researchgate.net

Solvent-Free and Aqueous Medium Reactions

Conducting reactions in the absence of organic solvents or in aqueous media is a cornerstone of green chemistry. Several solvent-free methods for benzimidazole synthesis have been developed, often in conjunction with microwave assistance. arkat-usa.orgnih.govasianpubs.org For instance, the one-pot condensation of o-phenylenediamine with organic acids or aldehydes can be achieved by heating the neat mixture at 140°C, yielding the desired benzimidazole derivatives. umich.edu After the reaction, the product is simply washed with cold water and crystallized from ethanol. umich.edu

Asymmetric Synthesis Strategies for Enantiomerically Pure this compound

The development of asymmetric methods to obtain enantiomerically pure forms of this compound is crucial, as different enantiomers of a chiral drug often exhibit distinct pharmacological activities.

One approach to asymmetric synthesis involves the use of chiral catalysts or auxiliaries. For instance, the asymmetric reduction of oxime ethers to their corresponding amines has been achieved with high yields and moderate enantiomeric excess using borane (B79455) in the presence of oxazaborolidines derived from norephedrine (B3415761) or diphenylvalinol. nih.gov These chiral amines can then be further functionalized to build the desired benzimidazole structure.

Another strategy is the "memory of chirality" concept, where a transient chiral intermediate dictates the stereochemical outcome of a reaction even after the original chiral center is destroyed. This has been applied to the synthesis of chiral 1,4-benzodiazepin-2-ones, where deprotonation and subsequent alkylation of a derivative of an (S)-amino acid proceeded with high enantioselectivity. researchgate.net

A direct method for synthesizing a related chiral structure involves the reaction of benzimidazole with (S)-(-)-glycidyl nosylate (B8438820) in the presence of cesium carbonate, which proceeds with high yield. acs.org The resulting chiral epoxide can then be opened by a nucleophile to introduce the desired side chain, establishing a stereocenter that can be converted to the ethanol group.

Derivatization Strategies and Analogue Synthesis from the this compound Core

The this compound core serves as a versatile scaffold for the synthesis of a wide range of analogues with potentially enhanced or modified biological activities. Derivatization can be achieved at several positions on the benzimidazole ring system and the ethanol side chain.

One common strategy involves N-alkylation or N-arylation at the unsubstituted nitrogen of the benzimidazole ring. For example, 1H-benzo[d]imidazol-2-amine can be reacted with various benzyl halides to produce 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.com These can be further reacted with reagents like phenylchloroformate to yield carbamate (B1207046) derivatives. connectjournals.com

The hydroxyl group of the ethanol moiety is another prime site for modification. It can be converted into an ether or ester, or used as a handle to link other functional groups. For instance, in the synthesis of PqsR inhibitors, a 2-hydroxypropoxy side chain attached to a benzimidazole core was a key structural feature. acs.org

Functionalization at the 2-position of the benzimidazole ring is also a widely used strategy. This can be achieved by starting with a 2-substituted benzimidazole precursor or by modifying the 2-position of a pre-formed benzimidazole. For example, 2-mercaptobenzimidazole (B194830) can be used as a nucleophile to displace a leaving group, as seen in the synthesis of (1H-benzo[d]imidazol-2-ylthio)acetamides. nih.gov

Furthermore, the benzimidazole ring itself can be substituted. Starting with substituted o-phenylenediamines allows for the introduction of various functional groups onto the benzene (B151609) portion of the benzimidazole core. mdpi.com This approach was used to create a library of benzimidazole-thiazolidinedione derivatives with varying substituents on the benzimidazole ring, which were then evaluated for their anticancer activity. nih.gov

Starting MaterialReagent(s)Product TypeReference
1H-Benzo[d]imidazol-2-amineBenzyl halides, then Phenylchloroformate1-Benzyl-2-carbamate benzimidazoles connectjournals.com
Chiral amines2-Chloroacetyl chloride, then Thiobenzimidazole(1H-benzo[d]imidazol-2-ylthio)acetamides nih.gov
Substituted o-phenylenediaminesVarious aldehydes2,5/6-Disubstituted benzimidazoles mdpi.comnih.gov
2-(4-(oxiran-2-ylmethoxy)phenyl)acetonitrile6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile acs.org

Structure Activity Relationship Sar Studies of 1 1h Benzo D Imidazol 1 Yl Ethanol Analogues

Impact of Substituent Modifications on the Benzimidazole (B57391) Ring System

The benzimidazole core is a versatile scaffold in medicinal chemistry, and modifications to this ring system have profound effects on the biological activity of its derivatives. researchgate.netnih.gov SAR studies have demonstrated that the type and position of substituents on the benzimidazole ring are critical determinants of pharmacological effects. nih.gov

Research has shown that introducing various substituents at the N-1, C-2, and C-5/6 positions of the benzimidazole ring can significantly modulate the biological activity of the resulting compounds. nih.gov For instance, the introduction of electron-withdrawing groups, such as a nitro group, or electron-donating groups at different positions can alter the electronic properties of the molecule, thereby influencing its interaction with biological targets. acs.orgsciepub.com

In the context of anticancer activity, a study on novel 1H-benzo[d]imidazole derivatives revealed that modifications at the phenyl ring and the length of the alkyl chain at the piperazine (B1678402) end were crucial for their efficacy. acs.orgnih.gov Specifically, compounds with certain substitutions demonstrated potent inhibitory activity against human topoisomerase I. acs.orgnih.govnih.gov The electronic effects of substituents, ranging from trifluoromethyl (electron-withdrawing) to dimethoxy and diethoxy (electron-donating), have been systematically investigated to understand their impact on anticancer properties. acs.orgnih.gov

Furthermore, the substitution pattern on the benzimidazole nucleus has been analyzed for its impact on antimicrobial activity. researchgate.net For example, some studies have indicated that 1-benzyl substitution can enhance anti-inflammatory activity. srrjournals.com The nature of the substituent at the 2-position of the benzimidazole ring has also been found to be a key factor in determining the antifungal and antibacterial potential of these derivatives. researchgate.net

A series of 2-phenyl-1H-benzo[d]imidazole derivatives were designed and synthesized as inhibitors of 17β-HSD10 for the potential treatment of Alzheimer's disease. rsc.org SAR studies revealed that specific substitutions on the benzimidazole ring were essential for high inhibitory efficacy. rsc.org

The following table summarizes the impact of various substituents on the biological activity of benzimidazole derivatives based on several research findings.

Substituent/Modification Position Observed Biological Effect Reference
Electron-withdrawing groups (e.g., -NO2)Benzimidazole RingModulated electronic properties and biological activity. sciepub.com
Electron-donating groups (e.g., -OCH3)Benzimidazole RingModulated electronic properties and biological activity. sciepub.com
Varied functional groupsPhenyl ring attached to benzimidazoleInfluenced anticancer activity against human topoisomerase I. acs.orgnih.gov
Variable length alkyl chainPiperazine endInfluenced anticancer activity against human topoisomerase I. acs.orgnih.gov
1-benzyl substitutionN-1 positionEnhanced anti-inflammatory activity. srrjournals.com
N-butoxycarbonyl-substitutionBenzimidazole N-HDisadvantageous for FLAP inhibitory potency. nih.gov
Unsubstituted N-HBenzimidazole N-HLed to sub-micromolar IC50 values for FLAP inhibition. nih.gov

Stereochemical Influences of the Ethanol (B145695) Moiety on Molecular Interactions and Biological Activities

The stereochemistry of the ethanol moiety attached to the benzimidazole ring plays a pivotal role in determining the biological activity of these compounds. The spatial arrangement of the hydroxyl group and the rest of the molecule can significantly affect how the compound interacts with its biological target.

For many biologically active molecules, different enantiomers exhibit distinct pharmacological profiles. In the case of azole antifungals, which share structural similarities with 1-(1H-benzo[d]imidazol-1-yl)ethanol, the stereochemistry at the carbon bearing the hydroxyl group is crucial for their activity. For example, it has been reported that the levorotatory enantiomer of a related imidazole (B134444) derivative was significantly more active against Candida species than the dextrorotatory enantiomer. researchgate.net This highlights the importance of a specific three-dimensional orientation for effective binding to the target enzyme, often lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net

While direct studies on the stereochemical influences of the ethanol moiety in this compound are not extensively detailed in the provided results, the principles derived from analogous structures strongly suggest that the stereochemistry is a critical factor. The (R)- and (S)-enantiomers would be expected to have different affinities for their biological targets due to the specific stereochemical requirements of the binding site. The synthesis and biological evaluation of individual enantiomers are therefore essential to fully understand the SAR and to develop more potent and selective agents. researchgate.netnih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound analogues is intrinsically linked to their biological activity. The relative orientation of the benzimidazole ring and the ethanol side chain can dictate the molecule's ability to fit into the binding pocket of a biological target.

Computational studies, such as molecular docking, are often employed to predict the preferred conformation of a ligand when bound to its receptor. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, the dihedral angles between the rings of a related bisbenzimidazole derivative, Hoechst 33258, were found to change in a temperature-dependent manner, affecting its DNA binding. nih.gov This illustrates how conformational flexibility can influence biological interactions.

While specific conformational analysis data for this compound is limited in the provided results, the general principles of SAR emphasize the importance of molecular shape. nih.gov The rotational freedom around the single bonds connecting the benzimidazole ring, the nitrogen atom, and the ethanol moiety allows the molecule to adopt various conformations. The biologically active conformation is the one that provides the most favorable interactions with the target, leading to the observed biological response. Understanding the conformational preferences of these molecules is therefore a key aspect of designing more effective drugs.

Rational Design Principles Derived from SAR for Enhanced Biological Targeting

The insights gained from SAR studies provide a foundation for the rational design of new and improved this compound analogues with enhanced biological targeting. By understanding how different structural features contribute to activity, chemists can make informed decisions about which modifications are most likely to lead to more potent and selective compounds.

One key principle is the optimization of substituents on the benzimidazole ring. SAR studies have shown that specific substitutions at the N-1, C-2, and C-5/6 positions can significantly enhance activity. nih.govnih.gov For example, if a particular substituent at the C-2 position is found to increase potency, further modifications can be made to that substituent to fine-tune its properties, such as size, lipophilicity, and electronic character, to maximize its interaction with the target. srrjournals.com

Another important design principle is the consideration of stereochemistry. Since different enantiomers can have vastly different biological activities, the synthesis of enantiomerically pure compounds is often a crucial step in drug development. researchgate.net This allows for the selection of the more active enantiomer, which can lead to a more potent drug with fewer side effects.

Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis can be used to guide the design process. rsc.org These tools can help to predict the biological activity of new analogues before they are synthesized, saving time and resources. For example, docking studies can be used to visualize how a designed molecule fits into the active site of a target protein, allowing for the optimization of its structure to improve binding affinity. rsc.org

The following table outlines some rational design principles derived from SAR studies of benzimidazole-containing compounds.

Design Principle Rationale based on SAR Potential for Enhanced Targeting Reference
Optimize substituents on the benzimidazole ringSAR studies have identified key positions (N-1, C-2, C-5/6) where substitutions can significantly impact activity.Fine-tuning the electronic and steric properties of substituents can lead to improved binding affinity and selectivity for the target. nih.govnih.govsrrjournals.com
Synthesize enantiomerically pure compoundsStereochemistry at the ethanol moiety is often critical for biological activity, with one enantiomer typically being more active than the other.Isolation of the more potent enantiomer can result in a more effective and potentially safer drug. researchgate.net
Utilize computational modelingMolecular docking and QSAR can predict the binding affinity and activity of new analogues, guiding the design of more potent compounds.In silico screening can prioritize the synthesis of molecules with the highest probability of success, accelerating the drug discovery process. rsc.org

Computational Chemistry and Cheminformatics Approaches for 1 1h Benzo D Imidazol 1 Yl Ethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of 1-(1H-Benzo[d]imidazol-1-yl)ethanol at the molecular level.

Density Functional Theory (DFT) Studies on Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A study utilizing the B3LYP/6-311++G(d,p) basis set has been conducted to analyze the geometric structure, vibrational frequencies, and electronic properties of ±1-(1H-Benzoimidazol-2-yl)ethanol. icm.edu.pl The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial as these frontier orbitals determine the molecule's ability to donate and accept electrons, respectively. icm.edu.pl The HOMO-LUMO energy gap is a significant descriptor of chemical reactivity, with a smaller gap indicating higher reactivity and polarizability. nih.gov For 1-(1H-Benzoimidazol-2-yl)ethanol, the calculated HOMO and LUMO energies provide insights into its kinetic stability and potential for intramolecular charge transfer. icm.edu.plnih.gov This information helps in predicting the most reactive sites within the molecule. nih.gov

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and global softness, further characterize the molecule's reactivity profile. These parameters are instrumental in understanding the molecule's behavior in chemical reactions and its potential interactions with biological macromolecules.

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict various spectroscopic properties, which can then be validated against experimental data. For ±1-(1H-Benzoimidazol-2-yl)ethanol, DFT calculations have been used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, as well as its UV-Vis absorption spectra. icm.edu.pl

The calculated ¹H and ¹³C NMR chemical shifts have shown good agreement with experimental data obtained in a DMSO solution. icm.edu.pl For instance, the aromatic proton signals were computationally predicted and experimentally observed in the range of 7.48–7.72 ppm. icm.edu.pl Similarly, the calculated chemical shifts for the carbon atoms in the benzimidazole (B57391) ring were found to be in close agreement with the experimental values. icm.edu.pl

Time-dependent DFT (TD-DFT) calculations have been used to predict the electronic absorption spectra. icm.edu.pl The calculations for ±1-(1H-Benzoimidazol-2-yl)ethanol predicted absorption peaks at 236, 250, and 254 nm, which aligns well with the experimentally measured data showing peaks at 194 and 266 nm. icm.edu.pl These computational predictions aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic transitions occurring within the molecule. icm.edu.pl

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Ligand-Protein Interaction Profiling and Binding Site Analysis

Molecular docking studies with benzimidazole derivatives have been performed to identify potential binding interactions with various protein targets. nih.govnih.gov Although specific docking studies for this compound are not detailed in the provided results, the general approach involves docking the ligand into the binding site of a target protein to predict its binding conformation and affinity. This process can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, studies on other benzimidazole derivatives have identified interactions with amino acid residues like GLY695, SER696, and ASP831 in their respective protein targets. nih.govresearchgate.net Such analyses are critical for understanding the structural basis of molecular recognition. acs.org

Binding Energy Calculations and Affinity Prediction

Following molecular docking, binding energy calculations are performed to estimate the binding affinity of the ligand for the protein. isca.me Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the free energy of binding. nih.gov The binding energy is a key indicator of the stability of the ligand-protein complex; a more negative value suggests a stronger and more stable interaction. nih.govnih.gov For example, docking studies of other benzimidazole derivatives have reported binding energies ranging from -5.4 to -7.23 kcal/mol against various targets. nih.govnih.govacs.org These calculations are vital for ranking potential drug candidates and prioritizing them for further experimental testing.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling (Strictly In Silico)

In silico ADMET prediction is a critical step in early-stage drug discovery that helps to identify compounds with favorable pharmacokinetic properties and to flag potential liabilities. isca.meresearchgate.net Various computational models and software are available to predict the ADMET profile of a compound based on its chemical structure. researchgate.netnih.gov

For benzimidazole derivatives, in silico tools like SwissADME and pkCSM are often used. isca.meresearchgate.net These tools predict a range of properties, including:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess oral bioavailability. frontiersin.org

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which influence the distribution of the drug in the body.

Metabolism: The models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. frontiersin.org

Excretion: Properties related to the elimination of the compound from the body are estimated.

Toxicity: Potential toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity, are predicted to identify potential safety concerns early on. researchgate.netuad.ac.id

Studies on various benzimidazole derivatives have shown that they can exhibit good drug-like properties, including high gastrointestinal absorption and oral bioavailability. nih.govresearchgate.net However, some may also be predicted to be substrates for proteins like P-glycoprotein (P-gp), which can affect their distribution. isca.meresearchgate.net

Table of Predicted ADMET Properties for Benzimidazole Derivatives (General)

PropertyPredictionSignificance
Human Intestinal Absorption HighGood oral bioavailability
Caco-2 Permeability VariableIndicates potential for oral absorption
Blood-Brain Barrier (BBB) Permeation VariableInfluences central nervous system effects
CYP450 Inhibition VariablePotential for drug-drug interactions
P-glycoprotein Substrate Often predicted as substrateCan impact drug distribution and efficacy
Mutagenicity (AMES test) Generally predicted as non-mutagenicLow risk of causing genetic mutations
Hepatotoxicity VariablePotential for liver damage

This table represents generalized predictions for the benzimidazole class of compounds and may not be specific to this compound. Specific in silico studies on this compound are required for accurate profiling.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence a compound's activity, QSAR models can be used to predict the activity of new, untested molecules, thereby prioritizing synthetic efforts.

In the context of benzimidazole derivatives, QSAR studies have been successfully applied to predict various biological activities, including antifungal, antitubercular, and anticancer effects. nih.govnih.govjocpr.comsphinxsai.com For instance, a study on N-{(1H-Benzo[d]imidazol-1-yl)(phenyl)methylene}benzenamine analogues revealed that lipophilic, structural, and steric descriptors are crucial for their antifungal activity. sphinxsai.com The developed QSAR model demonstrated a high correlation coefficient (r² = 0.88), indicating its predictive power. sphinxsai.com The negative contribution of a descriptor like ovality suggested that a less spherical, more extended molecular shape might be favorable for activity. sphinxsai.com

Another QSAR analysis of benzimidazole derivatives for their tuberculostatic activities highlighted the importance of the size of substituents at the R2 position and the field effect of substituents at the R1 position of the benzimidazole ring. nih.gov The presence of an oxygen atom between the benzimidazole core and a phenyl or benzyl (B1604629) group was also identified as a significant structural parameter. nih.gov

These studies underscore the utility of QSAR in elucidating the structural requirements for the biological activity of benzimidazole-containing compounds. By understanding which molecular properties are critical, medicinal chemists can rationally design new derivatives of this compound with potentially enhanced therapeutic efficacy.

Table 1: Key Findings from QSAR Studies on Benzimidazole Derivatives

Biological ActivityKey Molecular DescriptorsReference
AntifungalLipophilicity, Molar Refractivity, Ovality sphinxsai.com
TuberculostaticSize of R2 substituent, Field effect of R1 substituent, Presence of an oxygen linker nih.gov
AnticancerPhysicochemical and Free-Wilson descriptors, presence of an aromatic ring and a basic nitrogen atom mdpi.com

Virtual Screening for Novel Ligands Based on the Benzimidazole-Ethanol Scaffold

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach can be broadly categorized into ligand-based and structure-based methods.

Ligand-based virtual screening (LBVS) utilizes the knowledge of known active compounds to identify new molecules with similar properties. nih.govnih.govutrgv.edu For instance, using the benzimidazole scaffold as a query, a large database like ZINC15 can be screened to find commercially available compounds with similar structural features. nih.govnih.gov In one such study, an LBVS campaign followed by molecular docking led to the identification of novel benzimidazole derivatives as potential inhibitors of triosephosphate isomerase, a key enzyme in the parasite Trypanosoma cruzi. nih.govutrgv.edu This highlights the power of LBVS in discovering new therapeutic agents based on a known pharmacophore.

Structure-based virtual screening (SBVS), on the other hand, relies on the three-dimensional structure of the biological target. Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction. This method was employed to identify novel benzimidazole derivatives as inhibitors of 5-lipoxygenase-activating protein (FLAP), a target for inflammatory diseases. nih.gov The virtual screening campaign, which combined ligand- and structure-based pharmacophore models, successfully identified a potent hit compound that was further optimized through chemical synthesis. nih.gov

The benzimidazole-ethanol scaffold present in this compound offers a versatile starting point for virtual screening campaigns. By targeting specific enzymes or receptors implicated in disease, virtual screening can efficiently identify novel ligands with the potential for therapeutic intervention. The identified hits can then be synthesized and evaluated experimentally, accelerating the drug discovery process.

Table 2: Examples of Virtual Screening Campaigns with Benzimidazole Scaffolds

TargetScreening MethodKey FindingsReference
Triosephosphate Isomerase (T. cruzi)Ligand-Based Virtual Screening, Molecular DockingIdentification of new trypanocidal agents. nih.govutrgv.edu
Triosephosphate Isomerase (L. mexicana)Ligand-Based Virtual Screening, Molecular DockingIdentification of potential inhibitors with activity against Leishmania mexicana. nih.govnih.gov
5-Lipoxygenase-Activating Protein (FLAP)Ligand- and Structure-Based Pharmacophore ModelingDiscovery of a new chemotype for the development of anti-leukotriene agents. nih.gov
Human Topoisomerase IComputational Study, DNA Relaxation AssayIdentification of benzimidazole derivatives as potential anticancer agents. nih.gov

Advanced Analytical Methodologies for Studying 1 1h Benzo D Imidazol 1 Yl Ethanol in Research Contexts

Crystallographic Studies of 1-(1H-Benzo[d]imidazol-1-yl)ethanol and its Complexes

X-ray crystallography has been instrumental in determining the precise three-dimensional structure of this compound and its complexes. These studies provide invaluable insights into bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's properties and reactivity.

A notable crystallographic study of (±)-1-(1H-Benzimidazol-2-yl)ethanol revealed that it crystallizes in the orthorhombic space group P212121. researchgate.net The asymmetric unit was found to contain two crystallographically independent molecules, A and B, which are linked by an O-H···N hydrogen bond. researchgate.netnih.gov The fused benzene (B151609) and imidazole (B134444) rings in both molecules are nearly planar. researchgate.netnih.gov These molecules are further connected through O-H···N and N-H···O hydrogen bonds, forming a two-dimensional network parallel to the (010) plane. researchgate.netnih.gov The study also determined that the absolute configuration at the chiral centers (C8 and C17) is the same, being either (S,S) or (R,R). researchgate.net

The crystal structure of related benzimidazole (B57391) derivatives has also been extensively studied. For instance, the structure of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one was determined by single-crystal X-ray diffraction, revealing a monoclinic system with the P21/c space group. mdpi.com Similarly, the crystal structure of N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide was confirmed using X-ray diffraction, providing essential data for understanding its biological activities. nih.gov These studies highlight the power of crystallography in elucidating the detailed molecular architecture of benzimidazole-containing compounds.

Table 1: Crystallographic Data for (±)-1-(1H-Benzimidazol-2-yl)ethanol
ParameterValue
Chemical Formula C9H10N2O
Molecular Weight 162.19
Crystal System Orthorhombic
Space Group P212121
a (Å) 13.734 (3)
b (Å) 15.376 (3)
c (Å) 7.9163 (16)
V (ų) 1671.7 (6)
Z 8
Temperature (K) 293
Radiation Mo Kα
R-factor 0.059

Data sourced from a 2008 study published in Acta Crystallographica Section E. researchgate.net

Advanced Chromatographic Techniques for Mixture Analysis and Purity Assessment in Research

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives. High-performance liquid chromatography (HPLC) is a primary tool in this regard.

The enantiomeric separation of chiral benzimidazole derivatives is a significant application of advanced chromatographic methods. wvu.edunih.gov Chiral HPLC, utilizing various chiral stationary phases (CSPs), has been successfully employed to separate the enantiomers of related compounds. nih.govresearchgate.net The choice of CSP and mobile phase composition is critical for achieving effective separation. nih.govresearchgate.net For instance, polysaccharide-based chiral columns have shown success in separating the enantiomers of chiral antimycotic drugs, which share structural similarities with benzimidazole derivatives. researchgate.net The separation mechanism often relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. wvu.edu

In synthetic research, column chromatography is routinely used for the purification of newly synthesized benzimidazole derivatives. rsc.org Thin-layer chromatography (TLC) is also employed to monitor the progress of reactions. rsc.org Furthermore, liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the identification power of mass spectrometry, and it has been used in the analysis of benzimidazole derivatives. acs.org

Spectroscopic Techniques Applied to Mechanistic Research

Spectroscopic techniques provide a wealth of information regarding the structure, bonding, and electronic properties of this compound and its analogs. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly prominent in this area.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of benzimidazole derivatives. rsc.orgarabjchem.org In a study of (±)-1-(1H-Benzimidazol-2-yl)ethanol, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the methyl, methine, and aromatic protons. nih.gov Specifically, a doublet for the methyl group appeared at δ 1.72, a quartet for the methine proton at δ 5.22, and multiplets for the aromatic protons between δ 7.47 and 7.81. nih.gov The study of various substituted benzimidazoles has shown how substituent effects influence the chemical shifts in both ¹H and ¹³C NMR spectra, providing insights into their electronic environments. arabjchem.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and study intermolecular interactions, such as hydrogen bonding. The IR spectrum of a related compound, 1-(1H-benzo[d]imidazol-2-yl)ethanone, has been reported, providing information on its vibrational modes. researchgate.net In crystallographic studies of (±)-1-(1H-Benzimidazol-2-yl)ethanol, the presence of O-H···N and N-H···O hydrogen bonds was confirmed, and these interactions would be observable in the IR spectrum. researchgate.netnih.gov

UV-Visible Spectroscopy: UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule and is particularly useful for studying ligand-binding interactions. Studies on bisbenzimidazole derivatives have shown absorption maxima between 347 and 355 nm. nih.gov The binding of these compounds to DNA was investigated by monitoring changes in the UV-Vis absorption spectra, revealing red shifts upon complexation. nih.gov

Circular Dichroism (CD) Spectroscopy: For chiral molecules, CD spectroscopy is a powerful technique to study their stereochemistry and interactions with other chiral molecules. In research involving bisbenzimidazole derivatives, CD spectroscopy was used to investigate their binding to DNA oligonucleotides, showing an induced cotton effect upon complexation. nih.gov

Table 2: Spectroscopic Data for Benzimidazole Derivatives
TechniqueCompoundKey ObservationsReference
¹H NMR (±)-1-(1H-Benzimidazol-2-yl)ethanolδ 1.72 (d, 3H), 5.22 (q, 1H), 7.47-7.81 (m, 4H) in CDCl₃ nih.gov
¹³C NMR 2-ethyl-1H-benzo[d]imidazoleδ 157.3, 140.0, 126.6, 113.2, 113.1, 19.1, 12.7 in CDCl₃ rsc.org
UV-Vis Bisbenzimidazole derivativesAbsorption maxima between 347 and 355 nm nih.gov

Mass Spectrometry Applications in Metabolite Identification or Ligand-Target Binding Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of compounds, as well as for structural elucidation through fragmentation analysis.

In the characterization of (±)-1-(1H-Benzimidazol-2-yl)ethanol, electrospray ionization mass spectrometry (ESI-MS) was used to confirm its molecular weight. The calculated m/z for [C₉H₁₀N₂O – H]⁻ was 161.19, and the found value was 161.18, confirming the identity of the synthesized compound. researchgate.net High-resolution mass spectrometry (HRMS) provides even more precise mass measurements, which is crucial for confirming the elemental composition of novel compounds. nih.gov

Mass spectrometry is also a key tool in metabolic studies. For instance, in the investigation of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, LC-MS was used to identify metabolites. acs.org The formation of a hydroxylated metabolite was observed, and software was used to predict potential sites of metabolic degradation. acs.org

Furthermore, MS techniques are valuable for studying non-covalent interactions, such as ligand-target binding. While not explicitly detailed for this compound in the provided context, ESI-MS can be used to observe the complex formed between a ligand and its biological target, providing information on binding stoichiometry and affinity.

Potential Applications and Future Research Directions

Role of 1-(1H-Benzo[d]imidazol-1-yl)ethanol in Preclinical Drug Discovery Efforts

The benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. researchgate.netnih.gov This structural motif is considered a valuable platform for developing new drugs, with many derivatives showing promise in treating a wide range of diseases. researchgate.net While direct preclinical studies on this compound are not extensively documented, the activities of its structural analogs provide a strong rationale for its investigation.

Derivatives of the core benzimidazole structure have been the subject of numerous preclinical studies, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov In the realm of oncology, benzimidazole-containing compounds have been designed to target various critical cellular components. researchgate.net For instance, certain bisbenzimidazole derivatives act as DNA minor groove-binding ligands, interfering with DNA replication and transcription, and have shown potent growth inhibition against human cancer cell lines. nih.govacs.org Other derivatives function as multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and CDK2, which are crucial for cancer cell proliferation and survival. nih.govnih.gov

The antimicrobial potential of this class of compounds is also significant. A notable hit-to-lead study resulted in the discovery of a potent antagonist of the PqsR quorum sensing receptor in Pseudomonas aeruginosa, a mechanism that reduces the expression of virulence genes and biofilm formation. acs.org This highlights the potential for developing benzimidazole derivatives as adjuvant therapies to enhance the efficacy of conventional antibiotics. acs.org

Table 1: Preclinical Activity of Selected Benzimidazole Derivatives
Derivative ClassPreclinical ActivityMechanism of Action / TargetReference
Bisbenzimidazoles (e.g., 12b)AnticancerDNA minor groove binding; Inhibition of Human Topoisomerase I nih.govacs.org
Benzimidazole-hydrazide Hybrids (e.g., 6i)AnticancerMulti-kinase inhibition (EGFR, HER2, CDK2, mTOR) nih.gov
Benzimidazole-triazole Hybrids (e.g., 5a)AnticancerMulti-target inhibition (EGFR, VEGFR-2, Topoisomerase II) nih.gov
1H-benzo[d]imidazole-2-amine Derivatives (e.g., 6f)Antimicrobial (P. aeruginosa)Antagonist of PqsR quorum sensing receptor acs.org
General Benzimidazole DerivativesAnti-inflammatoryInhibition of Cyclooxygenases (COXs), interaction with cannabinoid receptors nih.govresearchgate.net

Applications in Material Science and Coordination Chemistry

The unique structural features of this compound, particularly the nitrogen atoms in the imidazole ring and the hydroxyl group of the ethanol (B145695) substituent, make it an excellent candidate for applications in material science and coordination chemistry.

Benzimidazole derivatives are well-regarded for their ability to act as ligands, forming stable coordination complexes with a variety of metal ions. iosrjournals.org The nitrogen atoms of the imidazole ring can readily donate lone pairs of electrons to metal centers, leading to the formation of robust metal-ligand bonds.

Research has demonstrated the synthesis of coordination complexes involving Co(II), Ni(II), and Cu(II) with related ligands like 1-(1H-Benzimidazole-2-yl)ethanone. iosrjournals.org These studies provide a blueprint for how this compound could be similarly employed. Furthermore, a ruthenium complex has been shown to effectively catalyze the oxidation of the related compound 1-(1H-benzo[d]imidazol-2-yl)ethanol to its corresponding ketone, 1-(1H-benzo[d]imidazol-2-yl)ethanone, using hydrogen peroxide as an oxidant. researchgate.net This suggests a potential role for metal complexes of benzimidazole-ethanols in facilitating specific chemical transformations, which is a key area of interest in industrial and synthetic chemistry. The ability to tune the electronic and steric properties of the ligand by modifying the benzimidazole core or its substituents can influence the catalytic activity and selectivity of the resulting metal complex. researchgate.net

The capacity of benzimidazole-ethanol compounds to form metal complexes is a gateway to their integration into more complex functional materials. These materials could possess tailored electronic, magnetic, or optical properties. For example, metal-organic frameworks (MOFs) built using benzimidazole-based linkers could be designed for applications in gas storage, separation, or catalysis. The hydroxyl group on the ethanol side chain offers an additional site for hydrogen bonding or further functionalization, which can be exploited to create specific network structures and enhance material stability.

Development of this compound as a Chemical Probe for Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems. Given the propensity of the benzimidazole scaffold to interact with various biomolecules, this compound and its derivatives are attractive candidates for development as chemical probes.

The documented ability of certain benzimidazole derivatives to bind to the minor groove of DNA makes them excellent probes for studying DNA structure and protein-DNA interactions. nih.govacs.org By attaching a fluorescent tag or a reactive group to the benzimidazole-ethanol core, researchers could create tools to visualize DNA in living cells or to map the binding sites of specific proteins. Similarly, their ability to inhibit specific enzymes, such as kinases and topoisomerases, allows for their use in dissecting complex cellular signaling pathways. researchgate.netnih.gov A derivative could be used to inhibit a target enzyme, allowing researchers to observe the downstream effects and thereby elucidate the enzyme's function in a particular biological process.

Future Directions in Synthetic Innovation and Sustainable Production

The synthesis of benzimidazole derivatives is a well-established field, but there is ongoing research into developing more efficient, cost-effective, and environmentally friendly methods. Future innovations will likely focus on sustainable production pathways.

Recent studies have highlighted eco-friendly approaches, such as the use of zinc oxide (ZnO) nanoparticles as a recyclable catalyst for the cyclocondensation reaction between o-phenylenediamine (B120857) and various aldehydes to form 2-substituted benzimidazoles. mdpi.com This method offers high yields and shorter reaction times compared to traditional techniques. mdpi.com Another promising avenue is the use of high-pressure, solvent- and catalyst-free conditions to initiate the synthesis of related heterocyclic compounds, which significantly reduces waste and the use of toxic reagents. beilstein-journals.org

The synthesis of more complex derivatives often involves multi-step procedures. For example, the preparation of novel benzimidazolyl diketo acid (DKA) derivatives as potential anti-HIV agents started from 2-(α-hydroxyethyl)benzimidazole, which was oxidized to 2-acetylbenzimidazole (B97921) before further modification. nih.gov Future research will aim to streamline these synthetic sequences, perhaps through one-pot reactions or flow chemistry, to improve efficiency and scalability.

Emerging Biological Targets and Therapeutic Areas for Benzimidazole-Ethanol Derivatives

The versatility of the benzimidazole scaffold allows for its adaptation to target a continuously expanding range of biological molecules, opening up new therapeutic possibilities. While established targets include DNA, tubulin, and various enzymes involved in common diseases, research is uncovering novel applications. researchgate.netnih.gov

Emerging targets for benzimidazole derivatives include:

Protein Kinases: Beyond well-known kinases like EGFR and VEGFR, new derivatives are being developed as inhibitors for targets such as Protein Tyrosine Kinase 6 (PTK6), which is implicated in breast cancer, and Aurora Kinase C (AURKC). nih.govelsevierpure.com

Quorum Sensing Systems: As demonstrated with the PqsR inhibitor, targeting bacterial communication systems is a novel anti-infective strategy that aims to disarm pathogens rather than kill them, potentially reducing the pressure for antibiotic resistance. acs.org

Topoisomerases: While Topoisomerase II is a known target, newer benzimidazole compounds are being specifically optimized for potent inhibition of Human Topoisomerase I, a critical enzyme in DNA replication and a key target in cancer therapy. nih.govacs.orgnih.gov

Poly (ADP-ribose) polymerase (PARP): This enzyme is involved in DNA repair, and its inhibition is a validated strategy for treating certain types of cancer. Benzimidazole is a core structure in some PARP inhibitors. researchgate.net

The ongoing exploration of these and other novel targets suggests that benzimidazole-ethanol derivatives will continue to be a fertile ground for the discovery of new therapeutic agents for cancer, infectious diseases, and inflammatory conditions. nih.govnih.govresearchgate.net

Table 2: Emerging Biological Targets for Benzimidazole Derivatives
Biological TargetTherapeutic AreaExample Derivative ClassReference
Human Topoisomerase IAnticancerBisbenzimidazoles nih.govacs.org
Protein Tyrosine Kinase 6 (PTK6)Anticancer (e.g., Breast Cancer)(E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives elsevierpure.com
PqsR Quorum Sensing ReceptorAnti-infective (P. aeruginosa)1H-benzo[d]imidazole-2-amine derivatives acs.org
EGFR, VEGFR-2, HER2, CDK2, mTORAnticancerBenzimidazole-hydrazide/triazole hybrids nih.govnih.gov
Poly (ADP ribose) polymerase (PARP)AnticancerGeneral Benzimidazole Derivatives researchgate.net

Conclusion

Summary of Key Academic Research Findings on 1-(1H-Benzo[d]imidazol-1-yl)ethanol and its Derivatives

Academic research into this compound and its broader class of benzimidazole (B57391) derivatives has revealed a scaffold of significant interest in medicinal chemistry and chemical biology. The benzimidazole core is a key pharmacophore present in numerous bioactive compounds, leading to extensive investigation into the synthesis and biological evaluation of its derivatives.

Key findings from various studies highlight the diverse therapeutic potential of this chemical family:

Antimicrobial Activity: A primary focus of research has been on the antimicrobial properties of benzimidazole derivatives. Studies have demonstrated that novel 1H-benzo[d]imidazole derivatives, including those with aryl sulfonamide/amide groups, exhibit moderate to good activity against various bacterial and fungal strains. For instance, certain sulfonamide analogues were found to be moderate inhibitors of Staphylococcus aureus and showed comparable potency against Escherichia coli. The antimicrobial potential is vast, with different derivatives showing efficacy against strains like Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans. The versatility of the benzimidazole scaffold in antimicrobial drug discovery is a recurring theme, driven by the increasing need for new agents to combat drug-resistant pathogens.

Anticancer Activity: Researchers have designed and synthesized novel 1H-benzo[d]imidazole derivatives as potential anticancer agents. One area of focus has been on their ability to act as DNA minor groove-binding ligands and to target enzymes crucial for cancer cell proliferation, such as human topoisomerase I. Specific derivatives have shown significant growth inhibition against a panel of human cancer cell lines, with some compounds inducing G2/M cell cycle arrest.

Enzyme Inhibition: The benzimidazole structure has been successfully utilized to develop potent enzyme inhibitors. For example, novel derivatives have been synthesized and evaluated as urease inhibitors, which is relevant for treating infections caused by urease-producing bacteria. Additionally, other derivatives have been investigated as α-glucosidase inhibitors for potential anti-diabetic applications.

Synthesis and Structural Analysis: Significant effort has been dedicated to developing efficient and eco-friendly synthesis methods for benzimidazole derivatives. Methodologies include the condensation of o-phenylenediamine (B120857) with aldehydes or carboxylic acids under various catalytic conditions, including the use of zinc oxide nanoparticles (ZnO-NPs) to improve yields and reduce reaction times. Crystallographic studies, such as the one performed on the isomer (±)-1-(1H-Benzimidazol-2-yl)ethanol, have been crucial in elucidating the three-dimensional structure and intermolecular interactions, which are vital for understanding their biological activity.

The research collectively underscores that the 1H-benzo[d]imidazole scaffold is a "privileged" structure in drug discovery, with modifications leading to a wide spectrum of biological activities.

Remaining Challenges and Knowledge Gaps in the Field

Despite the extensive research on benzimidazole derivatives, several challenges and knowledge gaps remain, particularly concerning the specific compound this compound.

Limited Research on the Parent Compound: A significant gap exists in the academic literature regarding this compound itself. Most research focuses on more complex derivatives, leaving the fundamental biological and chemical properties of this specific molecule largely unexplored. Its synthesis, characterization, and biological activity profile are not well-documented in comparison to other analogues.

Structure-Activity Relationship (SAR) Complexity: While many derivatives have been synthesized, a comprehensive understanding of the structure-activity relationships across different biological targets is still evolving. It remains challenging to predict how specific substitutions

Q & A

Q. What are the established synthetic routes for 1-(1H-Benzo[d]imidazol-1-yl)ethanol, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or click chemistry. For example, describes a regioselective synthesis using diethyl (azido(benzamido)methyl)phosphonate and 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole under copper-catalyzed click conditions (room temperature, 24 hours), achieving >90% yield. In contrast, involves refluxing 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with aryl amines in dioxane (16 hours, anhydrous K₂CO₃), yielding 2-substituted amino derivatives. Key factors affecting regioselectivity include solvent polarity, catalyst choice (e.g., Cu(I) for click chemistry), and steric hindrance at reactive sites. Characterization via ¹H/¹³C NMR and HPLC ensures purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., benzimidazole proton signals at δ 7.2–8.5 ppm; ethanol -OH at δ 2.5–3.5 ppm) .
  • FT-IR : Confirms functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C=N stretch at 1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₀N₂O: 163.0875) .
  • X-ray Crystallography (if applicable): Resolves 3D structure and hydrogen-bonding networks .

Q. What preliminary biological activities have been reported for benzimidazole derivatives, including this compound?

  • Methodological Answer : Benzimidazole derivatives exhibit antimicrobial and anti-inflammatory activity. reports MIC values of 1.5–3.125 µg/mL against S. aureus and C. albicans for triazole-linked analogs. Activity is evaluated via:
  • Broth Microdilution Assay : Determines MIC/MBC values.
  • Molecular Docking : Identifies binding affinity to targets like fungal CYP51 or bacterial DNA gyrase .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂) enhance potency by improving membrane permeability .

Advanced Research Questions

Q. How can reaction mechanisms for benzimidazole functionalization be elucidated, particularly for ethanol-substituted derivatives?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., nucleophilic attack in SN2 reactions) .
  • Isotopic Labeling : Use ¹⁸O-labeled ethanol to trace oxygen incorporation in substitution reactions .
  • DFT Calculations : Model transition states (e.g., using Gaussian 16 with B3LYP/6-31G**) to predict regioselectivity in click chemistry .

Q. What strategies address contradictions in reported biological activity data for benzimidazole derivatives?

  • Methodological Answer : Discrepancies arise from assay variability or structural nuances. For example:
  • reports strong antifungal activity, while notes moderate effects. Resolve via:
  • Standardized Protocols : Use CLSI guidelines for MIC assays.
  • Metabolic Stability Testing : Assess compound degradation in plasma (e.g., t₁/₂ < 2 hours indicates rapid clearance) .
  • Meta-Analysis : Pool data from >5 studies to identify trends (e.g., logP >3 correlates with improved CNS penetration) .

Q. How does the electronic environment of this compound influence its stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via LC-MS. Benzimidazole’s pKa (~5.5) affects protonation states; ethanol substitution enhances solubility but may reduce stability at acidic pH .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C indicates thermal stability) .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C2 of benzimidazole is most reactive) .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., 50 ns simulations in GROMACS) to assess binding free energies (ΔG < -5 kcal/mol suggests strong affinity) .

Key Research Challenges

  • Stereochemical Control : Asymmetric synthesis of ethanol-substituted benzimidazoles remains underexplored. Chiral HPLC or enzymatic resolution could address this .
  • Toxicity Profiling : Use zebrafish models (Danio rerio) to evaluate developmental toxicity (LC₅₀ >100 µM desired) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.